

Survodutide's Impact on Cardiovascular Risk Factors: A Technical Review

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For Researchers, Scientists, and Drug Development Professionals

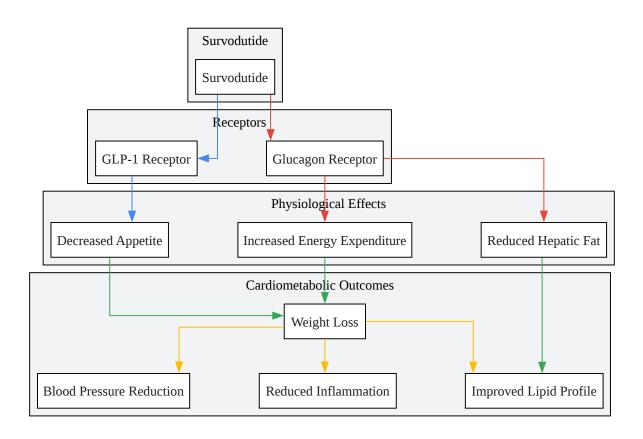
Executive Summary

Survodutide (BI 456906) is an investigational dual glucagon receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist demonstrating significant potential in addressing cardiovascular risk factors associated with obesity and metabolic dysfunction. By activating both the GLP-1 and glucagon pathways, **survodutide** leverages a multi-faceted approach to weight management and metabolic control, impacting key cardiovascular health indicators including body weight, blood pressure, lipid profiles, and markers of inflammation. This technical guide provides an in-depth analysis of the currently available clinical data on **survodutide**, with a focus on its effects on cardiovascular risk factors, detailed experimental protocols from key clinical trials, and a visualization of its mechanism of action and study designs.

Mechanism of Action: A Dual-Pronged Approach

Survodutide's novel mechanism of action lies in its ability to agonize both the GLP-1 and glucagon receptors.[1][2] This dual agonism is hypothesized to create a synergistic effect on metabolism. The GLP-1R agonism primarily suppresses appetite, leading to reduced caloric intake.[1] Concurrently, GCGR agonism is thought to increase energy expenditure and may have direct effects on the liver to reduce hepatic fat.[1][2] This combined action addresses both sides of the energy balance equation, leading to robust weight loss and improvements in related metabolic parameters.





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Figure 1: Survodutide's Dual Agonist Signaling Pathway.

Clinical Efficacy in Cardiovascular Risk Factor Reduction

The primary evidence for **survodutide**'s impact on cardiovascular risk factors comes from a Phase II, randomized, double-blind, placebo-controlled, dose-finding trial in individuals with overweight or obesity (NCT04667377). This study evaluated the safety and efficacy of onceweekly subcutaneous injections of **survodutide** at various doses over 46 weeks.



Body Weight Reduction

Survodutide demonstrated a dose-dependent and statistically significant reduction in body weight compared to placebo. At 46 weeks, the highest dose of 4.8 mg resulted in a mean weight loss of nearly 15% from baseline in the planned treatment analysis, with some participants who completed the study on this dose achieving nearly 19% weight loss.[1][3]

Parameter	Placebo	Survodutid e 0.6 mg	Survodutid e 2.4 mg	Survodutid e 3.6 mg	Survodutid e 4.8 mg
Mean %					
Weight					
Change from	-2.8%	-6.2%	-12.5%	-13.2%	-14.9%
Baseline					
(Week 46)					
Data from the					
planned					
treatment					
analysis of					
the Phase II					
dose-finding					
trial					
(NCT046673					
77).[4]					

Blood Pressure

A post-hoc analysis of the Phase II trial revealed significant reductions in both systolic and diastolic blood pressure. The reductions were observed to be independent of baseline hypertension status.



Parameter	Placebo	Survodutid e 0.6 mg	Survodutid e 2.4 mg	Survodutid e 3.6 mg	Survodutid e 4.8 mg
Mean Change in Systolic BP (mmHg) from Baseline (Week 46)	-	-	-	-	-6.2
Mean Change in Diastolic BP (mmHg) from Baseline (Week 46)	-	-	-	-	-2.9
Data from the Phase II dose-finding trial (NCT046673 77).[4]					

Lipid Profile

Survodutide treatment led to favorable changes in the lipid profile. A marked decrease in mean triglycerides was observed across all **survodutide** groups. Small decreases were also seen in VLDL at all doses and in LDL at the 2.4 mg and 3.6 mg doses. Mean total cholesterol and non-HDL-C decreased in the 0.6 mg, 2.4 mg, and 3.6 mg groups. Mean HDL levels remained relatively unchanged.[5]



Parameter	Placebo	Survodutid e 0.6 mg	Survodutid e 2.4 mg	Survodutid e 3.6 mg	Survodutid e 4.8 mg
Mean Change in Triglycerides	Increase	Decrease	Decrease	Decrease	Decrease
Mean Change in VLDL-C	-	Small Decrease	Small Decrease	Small Decrease	Small Decrease
Mean Change in LDL-C	-	-	Small Decrease	Small Decrease	-
Mean Change in Total Cholesterol	-	Decrease	Decrease	Decrease	-
Mean Change in Non-HDL-C	-	Decrease	Decrease	Decrease	-
Mean Change in HDL-C	-	Unchanged	Unchanged	Unchanged	Unchanged
Qualitative summary from the Phase II dose-finding trial (NCT046673 77).[5] Detailed quantitative dosedependent data for all					



lipid parameters is not yet fully published.

Inflammatory Markers

In a sub-study of the Phase II trial, **survodutide** demonstrated a positive impact on several cardiometabolic and inflammatory biomarkers. After 46 weeks of treatment with the 4.8 mg dose, there were statistically significant reductions in leptin, ICAM-1, E-selectin, and C-reactive protein (CRP) compared to placebo.

Analyte (Week 46, 4.8 mg vs. Placebo)	Adjusted Fold Change	95% CI	p-value
Leptin	0.53	0.43-0.66	< 0.0001
ICAM-1	0.87	0.81–0.94	0.0005
E-selectin	0.74	0.67–0.81	< 0.0001
C-reactive protein (CRP)	0.60	0.42–0.86	0.0051

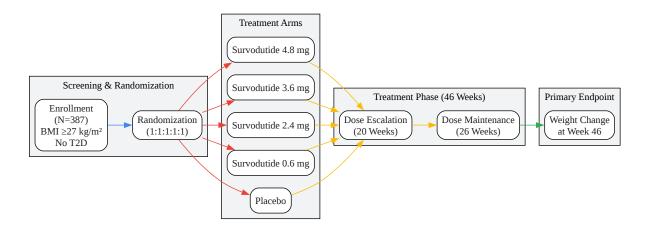
Data from a sub-study of the Phase II dosefinding trial (NCT04667377).

Experimental Protocols Phase II Dose-Finding Trial in Obesity (NCT04667377)

This randomized, double-blind, placebo-controlled trial enrolled 387 participants with a BMI ≥27 kg/m ² without type 2 diabetes.[1] The study consisted of a 20-week dose-escalation phase followed by a 26-week dose-maintenance phase.[1] Participants were randomized to receive once-weekly subcutaneous injections of **survodutide** (0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg) or placebo.[1] The primary endpoint was the percentage change in body weight from baseline to



week 46.[1] Secondary endpoints included the proportion of participants achieving \geq 5%, \geq 10%, and \geq 15% weight loss, and changes in waist circumference and blood pressure.[4]



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Figure 2: Workflow of the Phase II Obesity Trial (NCT04667377).

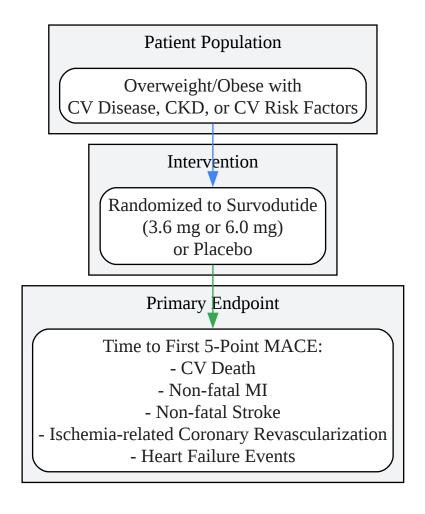
SYNCHRONIZE Phase III Program

Building on the promising Phase II results, the SYNCHRONIZE program comprises several Phase III trials to further evaluate the efficacy and safety of **survodutide**.

- SYNCHRONIZE-1 (NCT06066515): This trial is evaluating survodutide in people with obesity or overweight and comorbidities, but without type 2 diabetes.
- SYNCHRONIZE-2 (NCT06066528): This study is focused on individuals with obesity or overweight who also have type 2 diabetes.



SYNCHRONIZE-CVOT (NCT06077864): This is a large-scale cardiovascular outcomes trial
designed to assess the long-term cardiovascular safety and efficacy of survodutide in
people with overweight or obesity and established cardiovascular disease, chronic kidney
disease, or risk factors for cardiovascular disease. The primary endpoint is the time to the
first occurrence of a 5-point Major Adverse Cardiovascular Event (MACE).



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Figure 3: Logical Flow of the SYNCHRONIZE-CVOT Trial.

Conclusion

Survodutide, with its dual GLP-1R and GCGR agonist activity, has demonstrated significant and clinically meaningful improvements in several key cardiovascular risk factors in Phase II clinical trials. The observed reductions in body weight, blood pressure, and inflammatory markers, along with positive trends in lipid profiles, position **survodutide** as a promising



therapeutic candidate for individuals with obesity and associated cardiometabolic complications. The ongoing SYNCHRONIZE Phase III program, particularly the SYNCHRONIZE-CVOT, will be crucial in establishing the long-term cardiovascular safety and potential benefits of this novel agent. The comprehensive data from these trials will provide a clearer understanding of **survodutide**'s role in the evolving landscape of obesity and cardiovascular disease management.

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